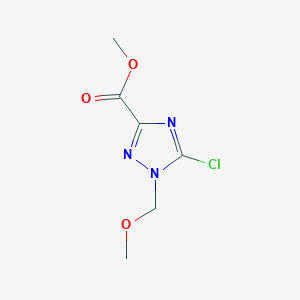
5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid
Overview
Description
5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound . It is a derivative of 5-oxo-1-(1,3,4-thiadiazol-2-yl)-pyrrolidine-3-carboxylic acid . This compound can be used as a building block in the synthesis of new potentially biologically active heterocyclic compounds .
Synthesis Analysis
The synthesis of this compound involves heating 5-substituted 1,3,4-thiadiazol-2-amines and itaconic acid under solvent-free conditions or with the addition of acetic acid at 140–150 °C . The resulting acids can be used as building blocks in the synthesis of new potentially biologically active heterocyclic compounds .Scientific Research Applications
Synthesis and Biological Activity
A study by Kharchenko, Detistov, and Orlov (2008) reported the synthesis of novel bicyclic systems related to 5-oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid, showing the potential for biological activity prediction. This highlights the compound's relevance in the development of novel chemical structures with possible biological applications (Kharchenko, Detistov, & Orlov, 2008).
Derivative Synthesis for CNS Evaluation
Casola and Anderson (1965) synthesized a series of derivatives, including esters and amides, from 1-(heterocyclic)-1,2-dihydro-2-oxopyridine-5-carboxylic acids with varying heterocyclic moieties like thiadiazole. These were prepared for evaluating their effects on the central nervous system, indicating the chemical's potential in neuroscience research (Casola & Anderson, 1965).
Advancements in Synthesis Techniques
Al-Gwady (2009) explored the synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles (ATDA), a category to which our compound of interest belongs. This research demonstrated advancements in synthesis techniques, including microwave methods, signifying improvements in the efficiency of producing such compounds (Al-Gwady, 2009).
Potential in Antimycobacterial Activity
Gezginci, Martin, and Franzblau (1998) conducted a study on pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and 1,2,4-oxadiazole-5-thiones, closely related to this compound, for their activity against Mycobacterium tuberculosis. This research implies the potential use of such compounds in antimycobacterial therapies (Gezginci, Martin, & Franzblau, 1998).
Antioxidant Properties
Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, and Mickevičius (2019) synthesized novel derivatives of 5-oxopyrrolidine-3-carboxylic acid, similar to our compound of interest, and screened them for antioxidant activities. This suggests potential applications in oxidative stress-related medical research (Tumosienė et al., 2019).
Spectroscopic and Quantum Mechanical Studies
Devi, Bishnoi, and Fatma (2020) investigated the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, a compound structurally similar to our focus compound. This study provides insights into the compound's electronic structure and stability, useful in various scientific research domains (Devi, Bishnoi, & Fatma, 2020).
Properties
IUPAC Name |
5-oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-2-3-7-11-12-10(17-7)13-5-6(9(15)16)4-8(13)14/h6H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMSZKCDIOMNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Propionyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1413630.png)

![Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413637.png)


![{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B1413641.png)


![5-Isopropyl-1-[(4-methylphenyl)sulfonyl]-1h-pyrazol-3-amine](/img/structure/B1413646.png)

